molecular formula C13H16N4OS B6027836 N-(1-methylpyrazol-4-yl)-5-pyrrolidin-2-ylthiophene-2-carboxamide

N-(1-methylpyrazol-4-yl)-5-pyrrolidin-2-ylthiophene-2-carboxamide

Cat. No.: B6027836
M. Wt: 276.36 g/mol
InChI Key: PKYPBIJUYBOFTR-UHFFFAOYSA-N
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Description

N-(1-methylpyrazol-4-yl)-5-pyrrolidin-2-ylthiophene-2-carboxamide is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and a thiophene ring

Properties

IUPAC Name

N-(1-methylpyrazol-4-yl)-5-pyrrolidin-2-ylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4OS/c1-17-8-9(7-15-17)16-13(18)12-5-4-11(19-12)10-3-2-6-14-10/h4-5,7-8,10,14H,2-3,6H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKYPBIJUYBOFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=CC=C(S2)C3CCCN3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methylpyrazol-4-yl)-5-pyrrolidin-2-ylthiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and thiophene intermediates. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrazole ring can be synthesized via a [3+2] cycloaddition reaction involving an alkyne and a hydrazine derivative . The thiophene ring can be introduced through a palladium-catalyzed coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(1-methylpyrazol-4-yl)-5-pyrrolidin-2-ylthiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

N-(1-methylpyrazol-4-yl)-5-pyrrolidin-2-ylthiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N-(1-methylpyrazol-4-yl)-5-pyrrolidin-2-ylthiophene-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methylpyrazol-4-yl)-5-pyrrolidin-2-ylthiophene-2-carboxamide is unique due to its combination of a pyrazole ring, a pyrrolidine ring, and a thiophene ringAdditionally, its specific substitution pattern may confer unique biological activities compared to other similar compounds .

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